molecular formula C9H8BrClFN B8408821 2-Chloro-4-bromo-5-cyclopropyl-6-fluoroaniline

2-Chloro-4-bromo-5-cyclopropyl-6-fluoroaniline

Cat. No. B8408821
M. Wt: 264.52 g/mol
InChI Key: VRZNOHLJCQHDNM-UHFFFAOYSA-N
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Patent
US07202364B2

Procedure details

2-Chloro-5-cyclopropyl-6-fluoroaniline (9.4 g, 50.6 mmol) and N-bromosuccinimide (9.4 g, 52.8 mmol) are dissolved with stirring in 100 mL of anhydrous DMF. The reaction mixture is stirred overnight and then most of the DMF is removed by rotary evaporator under high vacuum. The residue is partitioned between 1:1 Et2O/hexane (500 mL) and water (500 mL). The organic layer is washed with brine (3×250 mL), dried (MgSO4) and concentrated by rotary evaporator. The crude material is purified using flash chromatography (7% CH2Cl2/hexanes) to give 2-chloro-4-bromo-5-cyclopropyl-6-fluoroaniline as a light orange oil.
Name
2-Chloro-5-cyclopropyl-6-fluoroaniline
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][C:6]([CH:9]2[CH2:11][CH2:10]2)=[C:5]([F:12])[C:3]=1[NH2:4].[Br:13]N1C(=O)CCC1=O>CN(C=O)C>[Cl:1][C:2]1[CH:8]=[C:7]([Br:13])[C:6]([CH:9]2[CH2:10][CH2:11]2)=[C:5]([F:12])[C:3]=1[NH2:4]

Inputs

Step One
Name
2-Chloro-5-cyclopropyl-6-fluoroaniline
Quantity
9.4 g
Type
reactant
Smiles
ClC1=C(N)C(=C(C=C1)C1CC1)F
Name
Quantity
9.4 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
most of the DMF is removed by rotary evaporator under high vacuum
CUSTOM
Type
CUSTOM
Details
The residue is partitioned between 1:1 Et2O/hexane (500 mL) and water (500 mL)
WASH
Type
WASH
Details
The organic layer is washed with brine (3×250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporator
CUSTOM
Type
CUSTOM
Details
The crude material is purified

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=C(N)C(=C(C(=C1)Br)C1CC1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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